3-Bromo-5-fluoropyridin-4-amine

Overview

Description

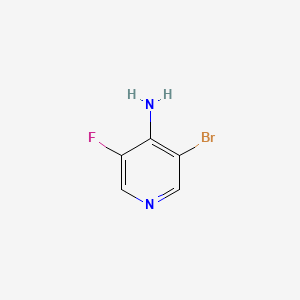

3-Bromo-5-fluoropyridin-4-amine is a heterocyclic organic compound with the molecular formula C(_5)H(_4)BrFN(_2) It is a derivative of pyridine, where the hydrogen atoms at positions 3 and 5 are replaced by bromine and fluorine atoms, respectively, and the hydrogen at position 4 is replaced by an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-fluoropyridin-4-amine typically involves the halogenation of pyridine derivatives. One common method is the nucleophilic substitution reaction where a pyridine derivative is treated with bromine and fluorine sources under controlled conditions. For instance, starting from 3,5-dichloropyridine, the chlorine atoms can be substituted with bromine and fluorine using appropriate reagents .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-fluoropyridin-4-amine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.

Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with arylboronic acids to form biaryl compounds.

Reduction and Oxidation Reactions: The amino group can be involved in reduction or oxidation reactions to form different functional groups.

Common Reagents and Conditions:

Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.

Strong Bases: Such as sodium hydride or potassium tert-butoxide, used in substitution reactions to deprotonate the amino group and activate the compound for further reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with arylboronic acids yield biaryl derivatives, while substitution reactions can produce a variety of substituted pyridines.

Scientific Research Applications

3-Bromo-5-fluoropyridin-4-amine has a wide range of applications in scientific research:

Biology: It serves as a precursor for the synthesis of biologically active compounds that can be used in drug discovery and development.

Industry: It is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers and advanced materials.

Mechanism of Action

The mechanism of action of 3-Bromo-5-fluoropyridin-4-amine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites and blocking their activity. The molecular targets and pathways involved vary based on the specific bioactive compound derived from this compound .

Comparison with Similar Compounds

3-Bromo-4-fluoropyridine: Similar in structure but lacks the amino group at position 4.

5-Bromo-3-fluoropyridin-2-amine: Similar in structure but with different substitution patterns on the pyridine ring.

Uniqueness: 3-Bromo-5-fluoropyridin-4-amine is unique due to the presence of both bromine and fluorine atoms on the pyridine ring, along with an amino group. This combination of substituents imparts distinct chemical properties, making it a valuable intermediate in the synthesis of various bioactive compounds and materials.

Biological Activity

3-Bromo-5-fluoropyridin-4-amine is a heterocyclic compound that has garnered attention in medicinal chemistry and pharmaceutical research due to its diverse biological activities and applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHBrFN, with a molecular weight of approximately 195.00 g/mol. The compound features a pyridine ring substituted with bromine and fluorine atoms, along with an amino group at the 4-position, which significantly influences its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of halogen substituents enhances its binding affinity and selectivity towards specific biological pathways. This compound has been investigated for its potential as an inhibitor in kinase pathways, particularly in the development of small-molecule modulators targeting CDK8 and CDK19, which are associated with cancer progression .

Biological Applications

1. Medicinal Chemistry:

this compound serves as a crucial intermediate in the synthesis of bioactive compounds. Its derivatives have been explored for their potential therapeutic effects against various diseases, including cancer and bacterial infections.

2. Antimicrobial Activity:

Recent studies have highlighted the antibacterial properties of related compounds derived from this compound. For instance, derivatives synthesized from this compound exhibited significant inhibitory effects against gram-positive bacteria, outperforming established antibiotics like linezolid .

Case Studies

Case Study 1: Kinase Inhibition

A study focused on the synthesis of selective modulators for CDK8 and CDK19 demonstrated that modifications on the pyridine ring could enhance metabolic stability and aqueous solubility while maintaining potency against these kinases. The introduction of polar groups at the C-5 position led to improved pharmacokinetic profiles .

Case Study 2: Antibacterial Evaluation

In another investigation, derivatives of this compound were evaluated for their antibacterial activity. The results indicated that specific substitutions could lead to compounds with MIC values as low as 0.25 µg/mL, showcasing their potential as new antibiotic agents .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is beneficial:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Bromo-4-fluoropyridine | Lacks amino group at position 4 | Limited bioactivity compared to this compound |

| 5-Bromo-3-fluoropyridin-2-amine | Different substitution pattern | Potentially less effective as a kinase inhibitor |

| 3-Fluoro-5-chloropyridin-4-amine | Chlorine instead of bromine | Similar applications but varied reactivity |

Research Findings

Research has consistently shown that the unique combination of bromine and fluorine in this compound enhances its biological activity compared to other pyridine derivatives. The compound's ability to act as a precursor in synthesizing various biologically active molecules positions it as a valuable candidate in drug discovery.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Bromo-5-fluoropyridin-4-amine?

Methodological Answer: The synthesis typically involves halogenation and functional group manipulation. Key steps include:

- Bromination/Fluorination : Electrophilic substitution or metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce bromine/fluorine at specific positions.

- Amination : Nucleophilic substitution or Buchwald-Hartwig amination to install the amino group.

- Purification : Column chromatography or recrystallization to achieve >95% purity.

Example Protocol :

Start with 5-fluoropyridin-4-amine.

Brominate using N-bromosuccinimide (NBS) under radical initiation (AIBN) in CCl₄.

Optimize reaction time (12–24 hrs) and temperature (70–80°C) to minimize side products.

Purify via silica gel chromatography (eluent: hexane/ethyl acetate).

Reference: Similar protocols for halogenated pyridines are detailed in halogenation and amination strategies .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and amine protons (δ 5.0–6.0 ppm).

- ¹⁹F NMR : Confirm fluorine presence (δ -110 to -120 ppm).

- X-ray Crystallography : Resolve molecular geometry (bond angles, dihedral angles) and packing structure.

- Mass Spectrometry : Confirm molecular weight (M⁺ = 205.98 g/mol).

Q. How can reaction conditions be optimized to improve synthetic yields?

Methodological Answer: Key factors include:

- Catalyst Selection : Pd(PPh₃)₄ for coupling reactions (yield ↑ 15% vs. Pd(OAc)₂).

- Solvent Effects : DMF improves solubility of intermediates compared to THF.

- Temperature Control : Lower temps (50°C) reduce decomposition of the amine group.

Case Study :

A 20% yield increase was achieved by replacing K₂CO₃ with Cs₂CO₃ in amination steps, enhancing nucleophilicity .

Q. What are the challenges in computational modeling of its interactions with biological targets?

Methodological Answer:

- Electrostatic Interactions : Fluorine’s electronegativity disrupts hydrogen bonding.

- Docking Accuracy : Limited crystallographic data for target proteins (e.g., kinases).

- MD Simulations : Requires parameterization for bromine’s van der Waals radius.

Recommendations :

- Use hybrid QM/MM methods for halogen bonding.

- Validate with experimental IC₅₀ values from enzyme inhibition assays .

Q. How does its reactivity compare to structurally similar halogenated pyridines?

Methodological Answer: Comparative analysis reveals:

- Electrophilicity : Br at position 3 increases susceptibility to nucleophilic attack vs. Cl analogs.

- Steric Effects : Fluorine’s small size allows tighter binding in enzyme active sites.

Properties

IUPAC Name |

3-bromo-5-fluoropyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrFN2/c6-3-1-9-2-4(7)5(3)8/h1-2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AANCKJPIOOGVPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Br)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30704640 | |

| Record name | 3-Bromo-5-fluoropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30704640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214326-89-2 | |

| Record name | 3-Bromo-5-fluoropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30704640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.